molecular formula C8H5BrF2N2 B15313083 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine

Katalognummer: B15313083
Molekulargewicht: 247.04 g/mol
InChI-Schlüssel: PFAPGQMBKIMGPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and difluoromethyl substituents at specific positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent selection, temperature control, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Wirkmechanismus

The mechanism of action of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substituents (bromine and difluoromethyl groups), which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H5BrF2N2

Molekulargewicht

247.04 g/mol

IUPAC-Name

5-bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C8H5BrF2N2/c9-5-4-7(8(10)11)13-6(5)2-1-3-12-13/h1-4,8H

InChI-Schlüssel

PFAPGQMBKIMGPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(N2N=C1)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.